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Compound of Interest

4-Methyl-2-phenylpyrimidine-5-
Compound Name:
carboxylic acid

Cat. No.: B1347268

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential biological relevance of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid. Due to
the limited availability of direct experimental data for this specific compound, this guide
combines known information with representative experimental protocols and predicted
properties based on analogous structures. This document is intended to serve as a valuable
resource for researchers interested in the evaluation and application of this and related
pyrimidine derivatives in medicinal chemistry and drug discovery.

Chemical Properties

4-Methyl-2-phenylpyrimidine-5-carboxylic acid is a heterocyclic compound featuring a
pyrimidine core substituted with methyl, phenyl, and carboxylic acid groups. These functional
groups are anticipated to govern its chemical reactivity, physical properties, and biological
activity.

Physicochemical Data

While experimentally determined values for 4-Methyl-2-phenylpyrimidine-5-carboxylic acid
are not extensively reported in the literature, the following table summarizes its basic identifiers
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and provides estimated or typical values for key physicochemical properties based on its
structure and data from similar compounds.

Property Value Source

4-Methyl-2-phenylpyrimidine-5-
IUPAC Name y. p. ypy [1]
carboxylic acid

CAS Number 103249-79-2 [1]
Molecular Formula C12H10N202 [1]
Molecular Weight 214.22 g/mol [1]

Not available (expected to be a

solid at room temperature with
Melting Point a relatively high melting point, -

typical for crystalline carboxylic

acids)

Sparingly soluble in water;
Solubility soluble in organic solvents like  Predicted
DMSO, DMF, and methanol.

Estimated to be in the range of

3-5 for the carboxylic acid )
pKa ] ] Predicted

proton, typical for aromatic

carboxylic acids.

Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics for 4-Methyl-2-phenylpyrimidine-5-
carboxylic acid based on its chemical structure.

e 'HNMR:
o A singlet for the methyl protons (around 2.5 ppm).

o Multiplets for the phenyl protons (in the aromatic region, ~7.4-8.5 ppm).
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o A singlet for the pyrimidine proton.

o Abroad singlet for the carboxylic acid proton (downfield, >10 ppm).

e 13C NMR:

o A peak for the methyl carbon.

o Signals for the pyrimidine ring carbons.

o Signals for the phenyl ring carbons.

o A signal for the carboxylic acid carbonyl carbon (downfield, ~165-175 ppm).
o Infrared (IR) Spectroscopy:

o Abroad O-H stretch from the carboxylic acid (~2500-3300 cm~1).

o Astrong C=0 stretch from the carboxylic acid (~1700 cm~1).

o C=N and C=C stretching vibrations from the pyrimidine and phenyl rings.
e Mass Spectrometry (MS):

o A molecular ion peak (M*) corresponding to the molecular weight.

o Fragmentation patterns involving the loss of COz, H20, and cleavage of the phenyl and
methyl groups.

Synthesis and Experimental Protocols

A plausible synthetic route to 4-Methyl-2-phenylpyrimidine-5-carboxylic acid involves the
hydrolysis of its corresponding ethyl ester, ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate.
The ester can be synthesized via a multicomponent Biginelli-type reaction or other established
methods for pyrimidine synthesis.

Synthesis of Ethyl 4-Methyl-2-phenylpyrimidine-5-
carboxylate
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A common method for the synthesis of the pyrimidine core is the Biginelli reaction, a one-pot

cyclocondensation of an aldehyde, a -ketoester, and urea or a urea derivative.

Experimental Protocol:

Reaction Setup: To a round-bottom flask, add benzaldehyde (1 equivalent), ethyl
acetoacetate (1 equivalent), and benzamidine hydrochloride (1 equivalent) in ethanol.

Catalysis: Add a catalytic amount of an acid catalyst (e.g., HCI).
Reaction Conditions: Reflux the reaction mixture for several hours.

Work-up and Purification: After cooling, the product may precipitate. The solid can be
collected by filtration and recrystallized from a suitable solvent like ethanol to yield pure ethyl
4-methyl-2-phenylpyrimidine-5-carboxylate.

Hydrolysis to 4-Methyl-2-phenylpyrimidine-5-carboxylic
acid

The final step is the hydrolysis of the ester to the carboxylic acid.

Experimental Protocol:

Reaction Setup: Dissolve ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate in a mixture of
ethanol and an aqueous solution of a strong base (e.g., NaOH or KOH).

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by thin-layer
chromatography (TLC) until the starting material is consumed.

Work-up and Purification: After cooling the reaction mixture, acidify it with a dilute acid (e.qg.,
HCI) to a pH of approximately 2-3. The carboxylic acid should precipitate out of the solution.

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum
to obtain 4-Methyl-2-phenylpyrimidine-5-carboxylic acid.

Potential Biological Activity and Signaling Pathways
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Derivatives of 2-phenylpyrimidine have been reported to exhibit a range of biological activities,
including acting as inhibitors of Bruton's tyrosine kinase (BTK) and sterol 14a-demethylase
(CYP51).[2][3]

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for
B-cell proliferation, differentiation, and survival.[2] Inhibition of BTK is a validated therapeutic
strategy for various B-cell malignancies and autoimmune diseases.[2] The diagram below
illustrates the BTK signaling pathway, a potential target for 2-phenylpyrimidine derivatives.
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Caption: Potential inhibition of the BTK signaling pathway.
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CYP51 Inhibition

CYP51, or lanosterol 14a-demethylase, is a crucial enzyme in the biosynthesis of ergosterol in
fungi and cholesterol in mammals.[4] Inhibition of fungal CYP51 is a well-established
mechanism for antifungal drugs. The potential for 2-phenylpyrimidine derivatives to act as
CYP51 inhibitors suggests their possible application as antifungal agents.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and characterization of 4-
Methyl-2-phenylpyrimidine-5-carboxylic acid.
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Caption: General synthesis and characterization workflow.
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Conclusion

4-Methyl-2-phenylpyrimidine-5-carboxylic acid represents a molecule of interest within the
broader class of biologically active pyrimidine derivatives. While specific experimental data for
this compound is not widely available, this guide provides a framework for its synthesis and
characterization based on established chemical principles and data from analogous structures.
The potential for this class of compounds to inhibit key signaling molecules like BTK highlights
its relevance for further investigation in drug discovery programs. The provided protocols and
visualizations are intended to facilitate future research into the chemical and biological
properties of this promising heterocyclic scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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